molecular formula C16H15ClN2O4 B5725148 N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide

N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide

Cat. No.: B5725148
M. Wt: 334.75 g/mol
InChI Key: RVZBDGJNNSOUEF-UHFFFAOYSA-N
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Description

N’-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a 2-chlorobenzoyl group and two methoxy groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethoxybenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of N’-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving:

    Continuous flow reactors: to maintain consistent reaction conditions

    Automated purification systems: to isolate the product efficiently

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorobenzoyl)benzohydrazide
  • 3,5-dimethoxybenzohydrazide
  • N’-(2-bromobenzoyl)-3,5-dimethoxybenzohydrazide

Uniqueness

N’-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide is unique due to the presence of both 2-chlorobenzoyl and 3,5-dimethoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-22-11-7-10(8-12(9-11)23-2)15(20)18-19-16(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZBDGJNNSOUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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